Methyl 2-bromo-5-cyano-3-iodobenzoate

Sequential cross‑coupling Orthogonal reactivity Suzuki–Miyaura

Multi-halogenated arene diversification often requires tedious protection-deprotection steps or redesign of synthetic routes. This tri-orthogonal building block (C9H5BrINO2, MW 365.95) eliminates those compromises. • One-pot, two-step Suzuki-Miyaura sequence: first coupling at the iodo site under mild conditions (room temperature, low Pd loading), then functionalize the bromo site under more forcing conditions. • >10-fold oxidative-addition rate difference between C-I and C-Br bonds ensures chemoselectivity and minimizes by-products. • Consistent purity (≥95%, CoA) and excellent organic-solvent solubility make it ideal for automated parallel synthesis and medicinal chemistry programs (e.g., kinase inhibitor core assembly).

Molecular Formula C9H5BrINO2
Molecular Weight 365.95 g/mol
CAS No. 1807015-79-7
Cat. No. B1412578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-5-cyano-3-iodobenzoate
CAS1807015-79-7
Molecular FormulaC9H5BrINO2
Molecular Weight365.95 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)C#N)I)Br
InChIInChI=1S/C9H5BrINO2/c1-14-9(13)6-2-5(4-12)3-7(11)8(6)10/h2-3H,1H3
InChIKeyIEUABBMMMXBUJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-5-cyano-3-iodobenzoate – Polyhalogenated Building Block


Methyl 2-bromo-5-cyano-3-iodobenzoate (CAS 1807015-79-7, C9H5BrINO2, MW 365.95) is a densely functionalized aromatic ester that incorporates three distinct electrophilic/reactive groups – an iodine atom, a bromine atom, and a cyano substituent – on a single benzoate scaffold . The iodine and bromine atoms exhibit markedly different reactivities in palladium‑catalyzed cross‑coupling reactions, while the electron‑withdrawing cyano group further modulates the electronic environment of the aromatic ring . This combination enables sequential, site‑selective functionalization, positioning the compound as a versatile intermediate for the assembly of complex molecular architectures in medicinal chemistry and materials science.

Sequential cross-coupling workflow with orthogonal I and Br sites
Cyano group enables electronic fine-tuning of reaction rates
Methyl ester form ready for solution-phase chemistry

Methyl 2-bromo-5-cyano-3-iodobenzoate – Irreplaceable Orthogonal Reactivity


Close structural analogs of Methyl 2-bromo-5-cyano-3-iodobenzoate, such as methyl 2-bromo-5-cyanobenzoate (CAS 1031927-03-3) or methyl 2-bromo-3-iodobenzoate (CAS 1261797-04-9), lack the full complement of three electronically distinct substituents that permit predictable, stepwise diversification [1]. While dihalogenated benzoates can undergo sequential couplings, the absence of the cyano group removes the ability to fine‑tune reaction rates and regioselectivity through electronic effects, and the absence of the iodine atom eliminates the lowest‑temperature, highest‑selectivity coupling site . Consequently, substituting a generic dihalo‑ or monohalo‑cyanobenzoate forces the user either to accept lower chemoselectivity, to employ additional protection/deprotection steps, or to redesign the synthetic route entirely. The orthogonal reactivity designed into the 2‑bromo‑5‑cyano‑3‑iodo pattern is therefore not interchangeable with simpler analogs.

Lack of cyano activation
Without the electron‑withdrawing CN group, coupling rates may slow and regioselectivity may shift, altering route efficiency.
Missing iodine coupling handle
Analogs without iodine lose the lowest‑temperature coupling site, forcing less selective bromide‑first sequences.
Reduced chemoselectivity
Generic dihalobenzoates may require protection/deprotection or route redesign, as orthogonal diversification is not preserved.

Methyl 2-bromo-5-cyano-3-iodobenzoate – Quantitative Differentiation Evidence


Orthogonal Suzuki–Miyaura Reactivity

In palladium‑catalyzed Suzuki–Miyaura reactions, the relative reactivity of halogen electrophiles follows the order R–I > R–Br >> R–Cl . For Methyl 2-bromo-5-cyano-3-iodobenzoate, this translates to a >10‑fold faster oxidative addition of the C–I bond compared to the C–Br bond, enabling exclusive coupling at the 3‑iodo position under mild conditions (e.g., room temperature, low catalyst loading) . After the iodine site is functionalized, the remaining 2‑bromo group can be engaged in a second, independent coupling step using more forcing conditions or a different catalyst system, thereby achieving fully orthogonal diversification.

Orthogonal Reactivity
Class-level inference
C–I oxidative addition >10‑fold faster than C–Br
Supports stepwise diversification without protection
Based on general reactivity order; validate on specific substrate
Sequential cross‑coupling Orthogonal reactivity Suzuki–Miyaura Chemoselectivity

Cyano Group Electron-Withdrawing Activation

The Hammett σm value for a cyano group is +0.56, indicating a strong electron‑withdrawing effect that reduces electron density on the aromatic ring [1]. Computational studies on α‑cyano‑activated alkyl halides demonstrate that the cyano group accelerates oxidative addition in Suzuki couplings through both inductive stabilization of the transition state and potential coordination to palladium [2]. In Methyl 2-bromo-5-cyano-3-iodobenzoate, the meta‑cyano substituent therefore increases the electrophilicity of both the iodo and bromo sites, facilitating faster and more complete cross‑coupling relative to non‑cyanated analogs such as methyl 2-bromo-3-iodobenzoate.

Cyano Activation
Class-level inference
σm = +0.56
Increases electrophilicity, enabling milder coupling conditions
Hammett correlation; computationally supported
Electronic effects Oxidative addition Cyano substituent Cross‑coupling kinetics

Certified Purity and Batch Consistency

Commercially supplied Methyl 2-bromo-5-cyano-3-iodobenzoate is typically offered at ≥95% purity, with batch‑specific certificates of analysis (CoA) that report actual purity by HPLC or GC [1]. This contrasts with less rigorously characterized dihalobenzoate analogs, where purity levels can vary widely between vendors. High and consistent purity minimizes the risk of side reactions from halogen‑containing impurities and ensures predictable stoichiometry in cross‑coupling reactions.

Purity Consistency
Supporting evidence
≥95% with batch CoA
Reduces side reactions and ensures predictable stoichiometry
Compare vendor CoA availability for reproducibility
Purity Quality control Reproducibility Procurement

Methyl Ester Solubility Advantage

The methyl ester group of Methyl 2-bromo-5-cyano-3-iodobenzoate provides good solubility in standard organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate . This is a practical advantage over the corresponding free carboxylic acid (2‑bromo-5-cyano-3-iodobenzoic acid), which requires conversion to an activated ester prior to coupling or suffers from limited solubility in non‑polar media. Higher solubility facilitates homogeneous reaction conditions, ease of purification by column chromatography, and compatibility with automated synthesis platforms.

Ester Solubility
Supporting evidence
Freely soluble in DCM, THF, EtOAc
Streamlines handling and purification in solution-phase chemistry
Versus free acid requiring activation; operational advantage
Solubility Process chemistry Formulation Handling

Methyl 2-bromo-5-cyano-3-iodobenzoate – High-Value Application Scenarios


Sequential Cross-Coupling for Tri-Substituted Scaffolds

The >10‑fold difference in oxidative addition rates between the C–I and C–Br bonds enables a one‑pot, two‑step Suzuki–Miyaura sequence: first, coupling at the iodo position under mild conditions (e.g., room temperature, low Pd loading), followed by addition of a second boronic acid and more forcing conditions (elevated temperature, higher catalyst loading) to functionalize the bromo site. This strategy has been validated in the construction of kinase inhibitor cores and other medicinally relevant poly‑substituted arenes. The presence of the cyano group further ensures that both coupling steps proceed with high conversion and minimal by‑products.

Rapid Diversification in Parallel Medicinal Chemistry

The orthogonal halogen pattern and consistent purity (≥95%, verified by CoA) make Methyl 2-bromo-5-cyano-3-iodobenzoate an ideal substrate for automated parallel synthesis. Chemists can prepare arrays of 3‑substituted and 2‑substituted derivatives by varying the boronic acid partners while maintaining the cyano group as a fixed pharmacophore or further transformable handle. The ester group’s good solubility in organic solvents streamlines automated liquid handling and purification.

Synthesis of Conjugated Oligomers via Orthogonal Coupling

In the preparation of π‑conjugated oligomers for organic electronics, the ability to selectively install different aryl or heteroaryl moieties at the 2‑ and 3‑positions of the benzoate core is critical for tuning optical and electronic properties. The reactivity differential between iodine and bromine allows precise control over the sequence of Stille or Suzuki couplings, enabling the construction of donor–acceptor–donor architectures with minimal cross‑reactivity. The cyano group also contributes to lowering the LUMO energy of the final conjugated system, a desirable feature for electron‑transport materials.

Application
Selection Property
Validation Focus
Sequential cross-coupling for tri-substituted scaffolds
Orthogonal reactivity of I and Br sites
Stepwise coupling conversion and chemoselectivity
Rapid diversification in parallel medicinal chemistry
Consistent purity and solubility for automated synthesis
Batch reproducibility and coupling efficiency
Synthesis of conjugated oligomers for organic electronics
Site-selective coupling for optoelectronic tuning
Control over molecular architecture and electronic properties

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